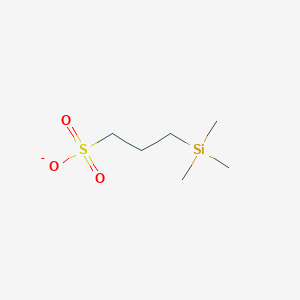
3-(Trimethylsilyl)-1-propanesulfonate
Cat. No. B8342050
M. Wt: 195.33 g/mol
InChI Key: TVZRAEYQIKYCPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06900257B2
Procedure details


A solution of sodium 3-(trimethylsilyl)-1-propanesulfonate (9 grams, 41.2 mmol) dissolved in demineralized water (75 ml) was added drop wise into a short column packed with an excess (15-20 times the molar amount of 3-(trimethylsilyl)-1-propanesulfonate) of Tulsion T-42 MP(H+) acidic ion exchange resin. Then the resin bed was washed with water until the pH of the solution eluting from the column was about 5 to 6. The water solution of the free 3-(trimethylsilyl)-1-propanesulfonic acid thus obtained was neutralized with tetra-n-butylammonium hydroxide until the pH of the solution was about 5 to 5.5. The resulting mixture was extracted with chloroform (three times) and the combined chloroform washes was washed with water (three times). The chloroform layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to remove solvent and other volatiles. The residual material was finally dried at 40° C. and 0.1 mm Hg to afford tetra-n-butylammonium 3-(trimethylsilyl)-1-propanesulfonate as a hygroscopic white solid. The yield of the product was 17.4 grams, or 97% of the theoretical amount. Proton NMR spectrum of the compound indicated that it was the desired compound.
Name
sodium 3-(trimethylsilyl)-1-propanesulfonate
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:11])([CH3:10])[CH2:3][CH2:4][CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+].C[Si](C)(C)CCCS([O-])(=O)=O>O>[CH3:10][Si:2]([CH3:1])([CH3:11])[CH2:3][CH2:4][CH2:5][S:6]([OH:9])(=[O:8])=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium 3-(trimethylsilyl)-1-propanesulfonate
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCS(=O)(=O)[O-])(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCS(=O)(=O)[O-])(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added drop wise into a short column
|
WASH
|
Type
|
WASH
|
|
Details
|
Then the resin bed was washed with water until the pH of the solution
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting from the column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](CCCS(=O)(=O)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06900257B2
Procedure details


A solution of sodium 3-(trimethylsilyl)-1-propanesulfonate (9 grams, 41.2 mmol) dissolved in demineralized water (75 ml) was added drop wise into a short column packed with an excess (15-20 times the molar amount of 3-(trimethylsilyl)-1-propanesulfonate) of Tulsion T-42 MP(H+) acidic ion exchange resin. Then the resin bed was washed with water until the pH of the solution eluting from the column was about 5 to 6. The water solution of the free 3-(trimethylsilyl)-1-propanesulfonic acid thus obtained was neutralized with tetra-n-butylammonium hydroxide until the pH of the solution was about 5 to 5.5. The resulting mixture was extracted with chloroform (three times) and the combined chloroform washes was washed with water (three times). The chloroform layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to remove solvent and other volatiles. The residual material was finally dried at 40° C. and 0.1 mm Hg to afford tetra-n-butylammonium 3-(trimethylsilyl)-1-propanesulfonate as a hygroscopic white solid. The yield of the product was 17.4 grams, or 97% of the theoretical amount. Proton NMR spectrum of the compound indicated that it was the desired compound.
Name
sodium 3-(trimethylsilyl)-1-propanesulfonate
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:11])([CH3:10])[CH2:3][CH2:4][CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+].C[Si](C)(C)CCCS([O-])(=O)=O>O>[CH3:10][Si:2]([CH3:1])([CH3:11])[CH2:3][CH2:4][CH2:5][S:6]([OH:9])(=[O:8])=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium 3-(trimethylsilyl)-1-propanesulfonate
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCS(=O)(=O)[O-])(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCS(=O)(=O)[O-])(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added drop wise into a short column
|
WASH
|
Type
|
WASH
|
|
Details
|
Then the resin bed was washed with water until the pH of the solution
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting from the column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](CCCS(=O)(=O)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
